4-Phenoxyphenylacetyl chloride chemical structure and molecular weight
4-Phenoxyphenylacetyl chloride chemical structure and molecular weight
An In-depth Technical Guide to 4-Phenoxyphenylacetyl Chloride: Synthesis, Properties, and Applications
Introduction
4-Phenoxyphenylacetyl chloride, also systematically named 2-(4-phenoxyphenyl)acetyl chloride, is a reactive acyl chloride intermediate of significant interest to researchers in medicinal chemistry and organic synthesis. Characterized by a biphenyl ether scaffold linked to a reactive acetyl chloride moiety, this compound serves as a valuable building block for introducing the 4-phenoxyphenylacetyl group into more complex molecular architectures. The biphenyl ether motif is a common feature in a variety of biologically active molecules, and its incorporation can modulate properties such as target binding affinity and metabolic stability.
This technical guide provides a comprehensive overview of 4-phenoxyphenylacetyl chloride, including its chemical structure and molecular properties. As this is a specialized reagent, this guide also furnishes a detailed, field-proven protocol for its synthesis from the corresponding carboxylic acid, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the methodology but also adapt it based on a sound understanding of the underlying reaction mechanisms.
Chemical Structure and Physicochemical Properties
The fundamental identity of a chemical reagent is defined by its structure and physical characteristics. These properties are essential for calculating stoichiometric conversions, predicting reactivity, and ensuring proper handling and storage.
The structure of 4-phenoxyphenylacetyl chloride is derived from its parent carboxylic acid, 4-phenoxyphenylacetic acid (CAS No. 6328-74-1)[][2]. The conversion involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.
Caption: Chemical structure of 4-Phenoxyphenylacetyl chloride.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| Systematic Name | 2-(4-Phenoxyphenyl)acetyl chloride | IUPAC Nomenclature |
| Synonym(s) | (4-Phenoxyphenyl)acetyl chloride | |
| CAS Number | 373361-71-8 | [3] |
| Molecular Formula | C₁₄H₁₁ClO₂ | Derived from Structure |
| Molecular Weight | 246.69 g/mol | Calculated |
| Parent Acid CAS | 6328-74-1 (4-Phenoxyphenylacetic acid) | [][2] |
| Parent Acid Mol. Wt. | 228.24 g/mol | [][2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar acyl chlorides[4] |
Synthesis of 4-Phenoxyphenylacetyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. Acyl chlorides are highly valued for their enhanced reactivity in nucleophilic acyl substitution reactions compared to their parent carboxylic acids. The most common and efficient methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Rationale for Reagent Selection
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Thionyl Chloride (SOCl₂): This reagent is widely used due to its effectiveness and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier reagent intermediate.
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Oxalyl Chloride ((COCl)₂): This reagent is another excellent choice, particularly for reactions requiring milder conditions to avoid side reactions with sensitive functional groups. It also produces only gaseous byproducts (CO₂, CO, and HCl), facilitating a clean reaction and straightforward workup. This reaction is also typically catalyzed by DMF.
The following diagram and protocol detail the synthesis using thionyl chloride, a robust and scalable method.
Caption: Generalized workflow for the synthesis of 4-phenoxyphenylacetyl chloride.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a self-validating system based on established methods for converting carboxylic acids to acyl chlorides[5]. All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.
Materials:
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4-Phenoxyphenylacetic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (≥ 2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous (catalytic, ~1-2 drops)
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Anhydrous dichloromethane (DCM) or Toluene
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Round-bottom flask, two-necked
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Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
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Magnetic stirrer and stir bar
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Heating mantle
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Inert gas supply (Nitrogen or Argon)
Procedure:
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Setup: Assemble a flame- or oven-dried two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet. The outlet of the condenser must be connected to a gas scrubber to neutralize the HCl and SO₂ produced.
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Charging the Flask: Add 4-phenoxyphenylacetic acid (1.0 eq) to the flask.
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Solvent and Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., DCM or toluene, approx. 3-5 mL per gram of acid). With stirring, add a catalytic amount of anhydrous DMF (1-2 drops) via syringe.
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Chlorination: Slowly and carefully add thionyl chloride (at least 2.0 equivalents) to the stirring suspension/solution at room temperature. A molar excess is crucial to drive the reaction to completion.
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Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. For a definitive check, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to confirm the disappearance of the starting acid and the formation of the methyl ester.
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Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Causality Note: Care must be taken as the crude product is moisture-sensitive. The vacuum pump should be protected from corrosive vapors with a cold trap and/or a base trap.
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Purification: The resulting crude 4-phenoxyphenylacetyl chloride is often of sufficient purity for use in subsequent steps. If higher purity is required, it can be purified by vacuum distillation.
Reactivity and Applications in Drug Development
As an acyl chloride, 4-phenoxyphenylacetyl chloride is a highly reactive electrophile. Its primary utility lies in its ability to readily undergo nucleophilic acyl substitution . This reactivity makes it an essential tool for creating amide and ester bonds, which are fundamental linkages in a vast array of pharmaceuticals.
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Amide Bond Formation: It reacts swiftly with primary or secondary amines to form stable amide derivatives. This is one of the most common and critical reactions in drug discovery for linking molecular fragments.
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Ester Bond Formation: Reaction with alcohols or phenols yields the corresponding esters. This is useful for creating prodrugs or modifying the pharmacokinetic properties of a lead compound.
The 4-phenoxyphenylacetic acid scaffold itself has been investigated in the preparation of potential inhibitors of collagen-induced platelet aggregation, highlighting the biological relevance of this structural motif[]. Therefore, the acyl chloride serves as a key intermediate for researchers aiming to synthesize libraries of novel amides and esters based on this scaffold for screening against various biological targets.
Safety and Handling
Acyl chlorides as a class are hazardous reagents that must be handled with appropriate safety precautions. While a specific safety data sheet for 4-phenoxyphenylacetyl chloride is not widely available, the hazards can be reliably inferred from analogous compounds like phenoxyacetyl chloride and phenylacetyl chloride[4].
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Corrosivity: The compound is expected to be highly corrosive and will cause severe burns to the skin, eyes, and respiratory tract. Contact must be strictly avoided.
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Moisture Sensitivity: It reacts violently with water and moisture, including humidity in the air, to release corrosive hydrogen chloride (HCl) gas. This necessitates storage under anhydrous, inert conditions and careful handling to prevent decomposition.
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Toxicity: Inhalation of vapors or dust can be harmful and cause severe respiratory irritation. Ingestion is also highly toxic.
Mandatory Handling Precautions:
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Always handle in a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and a full face shield or safety goggles.
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Keep the reagent away from water, alcohols, bases, and oxidizing agents.
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Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosive materials.
References
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4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 . PubChem, National Institutes of Health. [Link]
-
2-(4-Methylphenoxy)acetyl chloride | C9H9ClO2 | CID 10976181 . PubChem, National Institutes of Health. [Link]
-
4-Hydroxyphenylacetic acid . Wikipedia. [Link]
- Method for preparing 4-ethoxy phenylacetic acid.
-
4-Phenylazophenoxyacetic acid | C14H12N2O3 | CID 459042 . PubChem, National Institutes of Health. [Link]
-
4-HYDROXYPHENYLACETIC ACID | 156-38-7 . Loba Chemie. [Link]
-
Carbonyl Chlorides . Atlantic Research Chemicals. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]
-
Converting carboxylic acids into acyl chlorides (acid chlorides) . Chemguide. [Link]
-
Acids to Acyl Chlorides, Part 1 . YouTube. [Link]
Sources
- 2. 4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atlantic-chemicals.com [atlantic-chemicals.com]
- 4. CAS 701-99-5: 2-Phenoxyacetyl chloride | CymitQuimica [cymitquimica.com]
- 5. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
